molecular formula C37H27N5O B10873935 (7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (1-naphthyl) ether

(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (1-naphthyl) ether

Cat. No.: B10873935
M. Wt: 557.6 g/mol
InChI Key: BZQGXQCLQQJNLA-UHFFFAOYSA-N
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Description

(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (1-naphthyl) ether is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (1-naphthyl) ether typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine structure, followed by the introduction of benzyl, diphenyl, and naphthyl groups through various substitution reactions. The final step involves the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (1-naphthyl) ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the aromatic rings or the heterocyclic core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce partially hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (1-naphthyl) ether is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (1-naphthyl) ether involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    tert-Butyl carbamate:

Uniqueness

What sets (7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (1-naphthyl) ether apart is its complex structure, which combines multiple aromatic and heterocyclic elements

Properties

Molecular Formula

C37H27N5O

Molecular Weight

557.6 g/mol

IUPAC Name

10-benzyl-4-(naphthalen-1-yloxymethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C37H27N5O/c1-4-13-26(14-5-1)23-41-35(29-18-8-3-9-19-29)33(28-16-6-2-7-17-28)34-36(41)38-25-42-37(34)39-32(40-42)24-43-31-22-12-20-27-15-10-11-21-30(27)31/h1-22,25H,23-24H2

InChI Key

BZQGXQCLQQJNLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN4C3=NC(=N4)COC5=CC=CC6=CC=CC=C65)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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